Sydnone, 3-hexyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

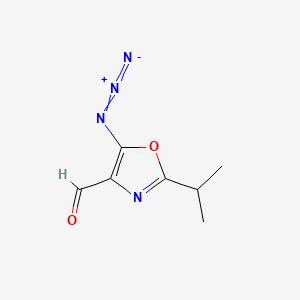

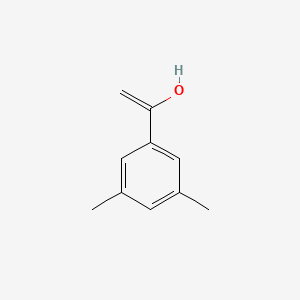

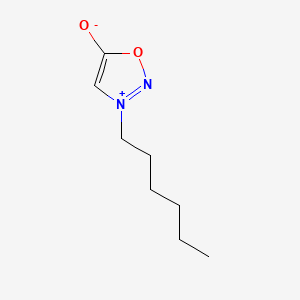

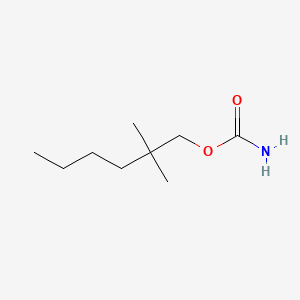

Sydnone, 3-hexyl-: is a mesoionic heterocyclic compound that belongs to the sydnone family. Sydnones are characterized by their 1,2,3-oxadiazole core with a keto group at the 5-position. These compounds are known for their unique electronic structure, which includes both positive and negative charges delocalized across the ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sydnones typically involves the cyclodehydration of N-nitroso-N-substituted amino acids. For 3-hexylsydnone, the process begins with the preparation of N-nitroso-N-hexylglycine, which is then treated with acetic anhydride to induce cyclodehydration, forming the sydnone ring .

Industrial Production Methods: Industrial production of sydnones, including 3-hexylsydnone, often employs mechanochemical methods. These methods involve ball-milling techniques that are solvent-free and environmentally friendly. The use of ball-milling not only enhances the efficiency of the synthesis but also reduces the need for purification steps .

Análisis De Reacciones Químicas

Types of Reactions: Sydnone, 3-hexyl-, like other sydnones, undergoes various chemical reactions, including:

Cycloaddition Reactions: Sydnones are well-known for their ability to participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes, forming pyrazole derivatives.

Halogenation: Sydnones can be halogenated using reagents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions.

Common Reagents and Conditions:

Cycloaddition: Typically involves heating sydnone with an alkyne or alkene in the presence of a catalyst.

Halogenation: Uses NCS or NBS in solvents like acetic anhydride at moderate temperatures.

Major Products:

Cycloaddition: Produces pyrazole derivatives.

Halogenation: Results in halogenated sydnone compounds, which can undergo further transformations.

Aplicaciones Científicas De Investigación

Sydnone, 3-hexyl-, has found applications in various scientific research fields:

Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds through cycloaddition reactions.

Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism of action of sydnone, 3-hexyl-, involves its ability to undergo 1,3-dipolar cycloaddition reactions. The mesoionic nature of sydnones allows them to act as dipoles, reacting with dipolarophiles such as alkynes and alkenes. This reaction mechanism is facilitated by the delocalized charges within the sydnone ring, which stabilize the transition state and drive the formation of the cycloaddition product .

Comparación Con Compuestos Similares

Münchnone: Another mesoionic compound with a similar 1,2,3-oxadiazole core but different substituents.

Montréalone: A sydnone derivative with unique substituents that alter its reactivity.

Sydnone Imines: Compounds where the keto group of sydnone is replaced with an imino group, found in certain stimulant drugs.

Uniqueness of Sydnone, 3-hexyl-: The hexyl group provides a hydrophobic character, making it suitable for applications in organic synthesis and material science .

Propiedades

Número CAS |

30021-37-5 |

|---|---|

Fórmula molecular |

C8H14N2O2 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

3-hexyloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C8H14N2O2/c1-2-3-4-5-6-10-7-8(11)12-9-10/h7H,2-6H2,1H3 |

Clave InChI |

USGVAFGQQJXFPV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC[N+]1=NOC(=C1)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)